molecular formula C7H9ClN2O2 B2572955 Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate CAS No. 73515-41-0

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2572955
CAS No.: 73515-41-0
M. Wt: 188.61
InChI Key: HEQNGZJVFSUYGZ-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the hydroxyl group to a chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of pyrazole alcohols.

Scientific Research Applications

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of new materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

    Ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a chloromethyl group.

    Methyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(bromomethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. The presence of the chloromethyl group makes it a versatile intermediate for further functionalization, while the pyrazole ring imparts stability and biological activity.

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQNGZJVFSUYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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